molecular formula C22H27N3O B8095241 3-{2-[4-(3,4-Dimethyl-phenyl)-piperazin-1-yl]-ethyl}-2,3-dihydro-isoindol-1-one

3-{2-[4-(3,4-Dimethyl-phenyl)-piperazin-1-yl]-ethyl}-2,3-dihydro-isoindol-1-one

Cat. No. B8095241
M. Wt: 349.5 g/mol
InChI Key: WQEPZBNLBWDIRZ-UHFFFAOYSA-N
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Patent
US06087364

Procedure details

A solution of 1,3-dihydro-3-(2-tosylethyl)-2H-isoindol-1-one (4.2 g, 12.7 mmol), 1-(3,4-dimethylphenyl)-piperazine (2.6 g, 13.9 mmol), and K2CO3 (8.8 g, 63.3 mmol) in 150 mL of CH3CN is warmed to reflux overnight under argon. After being cooled to room temperature, the solvent is evaporated, and the remaining solid is stirred in 100 mL of H2O for 20 minutes. The solid is collected, dried, and recrystallized from CH3CN to give 2.7 g (60% yield) of 3-{2-[4-(3,4-dimethyl-phenyl)-piperazin-1-yl]-ethyl}-2,3-dihydro-isoindol-1-one; mp=167-169° C.
Name
1,3-dihydro-3-(2-tosylethyl)-2H-isoindol-1-one
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S([CH2:11][CH2:12][CH:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15](=[O:22])[NH:14]1)(C1C=CC(C)=CC=1)(=O)=O.[CH3:23][C:24]1[CH:25]=[C:26]([N:31]2[CH2:36][CH2:35][NH:34][CH2:33][CH2:32]2)[CH:27]=[CH:28][C:29]=1[CH3:30].C([O-])([O-])=O.[K+].[K+]>CC#N>[CH3:23][C:24]1[CH:25]=[C:26]([N:31]2[CH2:32][CH2:33][N:34]([CH2:11][CH2:12][CH:13]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[C:15](=[O:22])[NH:14]3)[CH2:35][CH2:36]2)[CH:27]=[CH:28][C:29]=1[CH3:30] |f:2.3.4|

Inputs

Step One
Name
1,3-dihydro-3-(2-tosylethyl)-2H-isoindol-1-one
Quantity
4.2 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)CCC1NC(C2=CC=CC=C12)=O
Name
Quantity
2.6 g
Type
reactant
Smiles
CC=1C=C(C=CC1C)N1CCNCC1
Name
Quantity
8.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the remaining solid is stirred in 100 mL of H2O for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight under argon
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The solid is collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from CH3CN

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC=1C=C(C=CC1C)N1CCN(CC1)CCC1NC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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